Lycomarasmine is primarily isolated from Pyrenophora teres, a fungus known for producing various bioactive compounds. This compound falls under the classification of aminopolycarboxylic acids, which are characterized by multiple carboxyl functional groups. Its structural similarities to other natural products like aspergillomarasmine A further highlight its significance in medicinal chemistry .
The synthesis of lycomarasmine has evolved significantly over recent years. Traditional methods faced challenges in achieving high yields and stereoselectivity. Recent advancements have introduced chemoenzymatic synthesis as a viable alternative, allowing for more efficient production.
Lycomarasmine's molecular structure is characterized by a complex arrangement of carboxyl groups and nitrogen atoms, contributing to its biological activity.
Lycomarasmine participates in various chemical reactions that underscore its utility in medicinal chemistry:
The mechanism by which lycomarasmine exerts its biological effects involves:
Lycomarasmine has several promising applications in science and medicine:
Lycomarasmine is a non-ribosomal peptide phytotoxin produced by the plant pathogen Fusarium oxysporum f. sp. lycopersici (FOL). Genomic analyses of virulent FOL strains reveal that lycomarasmine biosynthesis is governed by non-ribosomal peptide synthetase (NRPS) gene clusters, which are upregulated during tomato root colonization [4] [9]. Comparative proteomic studies between high-virulence (FOL-8) and low-virulence (FOL-20) isolates identified 14 significantly upregulated proteins in aggressive strains, including enzymes involved in precursor supply (e.g., glutamate dehydrogenase) and NRPS activation domains [4]. The biosynthetic pathway integrates:
Environmental triggers like iron limitation or root exudates induce expression, with pathway regulation linked to the global virulence regulator FOW2 [7] [9]. In planta studies confirm lycomarasmine accumulation in xylem vessels coincides with vascular browning and wilting symptoms [1] [4].
Table 1: Key Enzymes in Lycomarasmine Biosynthesis Identified via Proteomics
Protein Function | Fold Change (FOL-8 vs FOL-20) | Role in Biosynthesis |
---|---|---|
Non-ribosomal peptide synthetase | 8.7× ↑ | Amino acid activation/condensation |
Glutamate dehydrogenase | 5.2× ↑ | Precursor supply |
Cytochrome P450 monooxygenase | 4.9× ↑ | Amino acid hydroxylation |
ATP-binding cassette transporter | 3.8× ↑ | Toxin secretion |
Chemoenzymatic routes enable scalable production of lycomarasmine and analogs using biocatalysts. The core strategy employs ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to stereoselectively conjugate L-aspartate derivatives to ethylene diamine scaffolds. Key advances include:
Table 2: Chemoenzymatic Synthesis Yields of Lycomarasmine Derivatives
Compound | Synthetic Route | Yield | Stereopurity (dr) |
---|---|---|---|
Toxin A (core precursor) | EDDS lyase coupling | 82% | >95:5 |
Lycomarasmine | Global deprotection of N-alkylated intermediate | 13% (overall) | >95:5 |
Propargyl-handle derivative | Enzymatic hydroamination | 72% | >95:5 |
Photocaged aspergillomarasmine B | N-alkylation/deprotection | 8% | >95:5 |
While native Fusarium strains produce lycomarasmine at low titers (<50 mg/L), fermentation optimization can enhance yields. Aspergillus oryzae RIB40—a non-pathogenic relative—serves as an alternative host, though lycomarasmine production is strain-dependent and requires specific induction [5] [10]. Key strategies include:
Table 3: Fermentation Parameters for Enhanced Lycomarasmine Analogs
Factor | Biomass Production | Toxin Production |
---|---|---|
Carbon Source | Glucose 35 g/L | Cellobiose/glucose mix (1:2) |
Nitrogen Source | Yeast extract 20 g/L | Peptone 40 g/L |
pH | 6.6 | 5.7 |
Agitation | 150 rpm | Static |
Inoculum Size | 4% (v/v) | 1% (v/v) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7